[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[3-(4-methylmorpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O.2ClH/c1-13-2-3-14-5-6(13)8-10-7(4-9)11-12-8;;/h6H,2-5,9H2,1H3,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOOSCJMRSJSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C2=NNC(=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using suitable precursors like epoxides or halides.
Attachment of the Methanamine Group: This step often involves reductive amination reactions where the triazole intermediate is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, epoxides, and other electrophiles in the presence of nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe or ligand in studies involving enzyme activity, receptor binding, and cellular signaling pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural features allow for the design of molecules with specific pharmacological properties, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Impact: The 4-methylmorpholine group in the target compound likely enhances its solubility and binding affinity compared to simpler methyl or methylthio substituents . Morpholine derivatives are known to improve pharmacokinetic profiles in drug candidates .
Physicochemical Properties
- Solubility : The dihydrochloride salt form (common in triazole derivatives) improves aqueous solubility, as seen in compounds like [1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride (CAS: 2230807-46-0) .
- Stability : Triazole cores with electron-withdrawing groups (e.g., sulfonyl in ) exhibit higher thermal stability compared to alkyl-substituted variants .
Biological Activity
The compound [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a synthetic organic molecule notable for its unique triazole ring structure combined with a morpholine moiety. This combination is believed to enhance its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.
Structural Characteristics
The structural formula of the compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅Cl₂N₄O
- Molecular Weight : 270.16 g/mol
The presence of the triazole ring is commonly associated with a range of biological activities, including antifungal and anticancer properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Studies suggest that modifications at specific positions on the triazole ring can enhance its anticancer properties. For example, analogs of triazole compounds have been evaluated against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells, demonstrating significant antiproliferative effects through mechanisms such as cell cycle arrest and apoptosis induction .
- Antifungal Properties : The triazole moiety is well-known for its antifungal activity. Compounds with similar structures have been documented to exhibit efficacy against fungal infections by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes.
- Predictive Modeling : Computational models utilizing drug design techniques have been employed to predict the biological profiles of this compound based on its structural characteristics. These models assist in understanding potential interactions with biological targets and optimizing pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that its action may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways could lead to altered cellular responses conducive to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
